Mu opioid receptor antagonist 7

Description

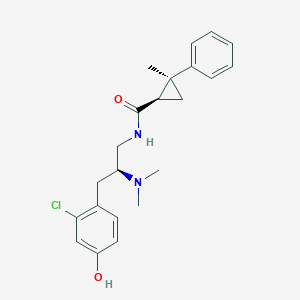

Structure

3D Structure

Properties

Molecular Formula |

C22H27ClN2O2 |

|---|---|

Molecular Weight |

386.9 g/mol |

IUPAC Name |

cis-(1R,2S)-N-[(2S)-3-(2-chloro-4-hydroxyphenyl)-2-(dimethylamino)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C22H27ClN2O2/c1-22(16-7-5-4-6-8-16)13-19(22)21(27)24-14-17(25(2)3)11-15-9-10-18(26)12-20(15)23/h4-10,12,17,19,26H,11,13-14H2,1-3H3,(H,24,27)/t17-,19-,22+/m0/s1 |

InChI Key |

HWDIMYHYEATTDO-LQBOVUBWSA-N |

Isomeric SMILES |

C[C@@]1(C[C@H]1C(=O)NC[C@H](CC2=C(C=C(C=C2)O)Cl)N(C)C)C3=CC=CC=C3 |

Canonical SMILES |

CC1(CC1C(=O)NCC(CC2=C(C=C(C=C2)O)Cl)N(C)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Mu Opioid Receptor Antagonist 7

Receptor Binding Profile of Mu Opioid Receptor Antagonist 7

The interaction of this compound with opioid receptors is characterized by its binding affinity, potency, and selectivity.

Mu Opioid Receptor Binding Affinity and Potency (IC50 Values)

This compound demonstrates potent interaction with the µ-opioid receptor. Laboratory studies have determined its half-maximal inhibitory concentration (IC50), a key measure of antagonist potency. The compound exhibits an IC50 value of 29 ± 3.0 nM for the µ-opioid receptor. targetmol.commedchemexpress.com This indicates a high affinity for the receptor, signifying that a low concentration of the compound is required to inhibit the binding of other ligands by 50%.

| Compound | Receptor | IC50 (nM) |

| This compound | µ-Opioid Receptor (µOR) | 29 ± 3.0 |

Receptor Selectivity Across Opioid Receptor Subtypes (Delta, Kappa)

A critical aspect of an opioid receptor ligand's profile is its selectivity for the µ-opioid receptor over other opioid receptor subtypes, namely the delta (δ) and kappa (κ) receptors. This selectivity profile determines the specificity of the compound's effects. Currently, specific binding affinity data (such as Ki or IC50 values) for this compound at the delta and kappa opioid receptors are not detailed in the available scientific literature. A comprehensive selectivity profile would require competitive binding assays against radiolabeled ligands specific for the δ- and κ-opioid receptors.

Ligand-Receptor Interactions

The antagonist effects of this compound are a consequence of its direct interaction with the receptor protein.

Mechanisms of Orthosteric Binding

Opioid antagonists typically function by binding to the orthosteric site of the receptor. This is the same primary binding pocket where endogenous opioid peptides and opioid agonist drugs interact. By occupying this site, a competitive antagonist physically prevents agonists from binding and activating the receptor. While it is understood that this compound acts as a µOR antagonist, specific details regarding its precise orientation and the key amino acid residues it interacts with within the µ-opioid receptor's orthosteric pocket have not been publicly documented. Elucidating these interactions would require advanced techniques such as X-ray crystallography or sophisticated molecular modeling studies.

Exploration of Potential Allosteric Modulatory Sites

In contrast to the orthosteric site, allosteric sites are distinct topographical locations on the receptor. Ligands that bind to these sites are known as allosteric modulators and can either enhance (positive allosteric modulators) or diminish (negative allosteric modulators) the effects of an orthosteric ligand. While the field of allosteric modulation of the µ-opioid receptor is an active area of research for developing novel therapeutics, there is currently no information in the scientific literature to suggest that this compound functions as an allosteric modulator or that its potential interaction with allosteric sites has been explored. Its characterization as a potent antagonist strongly implies a primary mechanism of action at the orthosteric site. targetmol.commedchemexpress.com

Molecular Mechanisms of Antagonism

The binding of this compound to the µ-opioid receptor initiates a series of molecular events that define its antagonist properties. As a competitive antagonist, it binds to the receptor but does not induce the necessary conformational change required for receptor activation and subsequent intracellular signaling.

Opioid receptors are G protein-coupled receptors (GPCRs). Agonist binding stabilizes an active receptor conformation, facilitating the coupling of intracellular G proteins and initiating a signaling cascade. This compound, by binding to the orthosteric site, is thought to stabilize the receptor in an inactive conformation. This prevents the G protein from binding and becoming activated, thereby blocking the downstream signaling pathways that would normally be triggered by an agonist. This blockade of agonist-induced signaling is the fundamental molecular mechanism behind its observed functional effects, such as the ability to counteract the effects of µOR agonists. medchemexpress.com

Inhibition of Agonist-Induced Receptor Activation

This compound, also identified as compound 24, is a potent and competitive antagonist of the µ-opioid receptor (MOR). medchemexpress.com Its primary mechanism involves binding to the MOR, thereby blocking the receptor and preventing agonists from binding and initiating a cellular response. evitachem.com This competitive inhibition effectively neutralizes the effects of MOR agonists. The potency of this compound is demonstrated by its half-maximal inhibitory concentration (IC50), which is 29 ± 3.0 nM. medchemexpress.com

Research findings indicate that this compound displays a strong ability to block the analgesic effects induced by MOR agonists. medchemexpress.com By occupying the receptor's binding site, it prevents the conformational changes necessary for receptor activation that agonists would typically induce. evitachem.comnih.gov This blockade extends to reversing the physiological effects of high-efficacy MOR agonists; for example, it has been shown to revert respiratory suppression induced by fentanyl. medchemexpress.com The antagonist stabilizes the receptor in an inactive conformation, which is a key aspect of its function in preventing agonist-induced signaling. evitachem.com

Table 1: Binding Affinity of this compound

| Parameter | Value | Source |

|---|

| IC50 | 29 ± 3.0 nM | medchemexpress.com |

Differential Effects on G Protein Coupling

The µ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o family of heterotrimeric G proteins. nih.govnih.govwikipedia.org Upon activation by an agonist, the receptor undergoes a conformational change that promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors like adenylyl cyclase. nih.govnih.gov

This compound disrupts this process by binding to the MOR and stabilizing the receptor in its inactive state. evitachem.com This prevents the agonist-induced conformational change required for G protein interaction and activation. evitachem.com Consequently, the downstream signaling cascade that is normally initiated by G protein activation is inhibited. evitachem.com While agonists promote G protein coupling to elicit their effects, this compound effectively uncouples the receptor from its G protein signaling pathway by preventing the initial activation step. evitachem.comnih.gov The ability of different ligands to modulate G protein coupling is a fundamental aspect of their pharmacological profile at the MOR. nih.gov

Table 2: Ligand Effects on MOR G Protein Coupling

| Ligand Type | Effect on Receptor Conformation | G Protein Interaction | Resulting Cellular Activity | Source |

|---|---|---|---|---|

| Agonist | Promotes active conformation | Activates G protein coupling | Signal transduction initiated | nih.govnih.gov |

| Antagonist | Stabilizes inactive conformation | Prevents G protein coupling | Signal transduction blocked | evitachem.com |

Preclinical in Vitro Pharmacological Characterization

Quantitative Receptor Binding Assays (e.g., Radioligand Displacement Studies)

Quantitative receptor binding assays are fundamental in determining the affinity of a compound for its target receptor. Radioligand displacement studies, a common type of binding assay, measure the ability of an unlabeled compound to displace a radiolabeled ligand that is known to bind to the receptor. This provides a quantitative measure of the unlabeled compound's binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). umich.edu

For Mu-opioid receptor antagonist 7, its potency as a μOR antagonist has been determined through such methods. In a radioligand displacement study, Mu-opioid receptor antagonist 7 demonstrated a potent inhibition of binding to the μ-opioid receptor. medchemexpress.comnih.gov The reported IC50 value, which represents the concentration of the antagonist required to displace 50% of the specific binding of the radioligand, provides a key metric of its affinity for the receptor.

Table 1: Receptor Binding Affinity of Mu-Opioid Receptor Antagonist 7

| Compound | Receptor | Assay Type | IC50 (nM) |

|---|---|---|---|

| Mu-opioid receptor antagonist 7 (compound 24) | μ-Opioid Receptor (μOR) | Radioligand Displacement | 29 ± 3.0 |

Data sourced from MedchemExpress. medchemexpress.comnih.gov

This result indicates that Mu-opioid receptor antagonist 7 possesses a high affinity for the μ-opioid receptor, a crucial characteristic for a potent antagonist.

Functional Assays in Recombinant Cell Systems

Functional assays are essential to characterize the cellular response following the binding of a ligand to its receptor. For a μOR antagonist, these assays are designed to demonstrate its ability to block or reverse the effects of a μOR agonist. These assays are typically conducted in recombinant cell systems, which are cells that have been genetically engineered to express a specific receptor, in this case, the μOR.

Agonist-Stimulated GTPγS Binding Assays

Agonist-stimulated GTPγS binding assays are a direct measure of G protein activation following receptor stimulation. μ-Opioid receptors are coupled to inhibitory G proteins (Gi/o). nih.govnih.gov When an agonist binds to the μOR, it promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein, leading to its activation and downstream signaling. nih.gov The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation. An antagonist is expected to inhibit the agonist-induced increase in [35S]GTPγS binding.

While this is a standard assay for characterizing opioid receptor ligands, specific data for Mu-opioid receptor antagonist 7 in a GTPγS binding assay is not currently available in the public domain.

cAMP Accumulation/Inhibition Assays

The activation of Gi/o-coupled receptors like the μOR typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.govpnas.orgpnas.org Therefore, a common functional assay measures the ability of a compound to modulate cAMP levels. In these assays, adenylyl cyclase is often stimulated with an agent like forskolin (B1673556) to produce a measurable level of cAMP. A μOR agonist will inhibit this forskolin-stimulated cAMP accumulation. A μOR antagonist, such as Mu-opioid receptor antagonist 7, would be expected to block the inhibitory effect of a μOR agonist on cAMP levels. acs.org

Detailed findings from cAMP accumulation or inhibition assays specifically for Mu-opioid receptor antagonist 7 are not publicly available at this time.

Intracellular Calcium Flux Assays

Opioid receptor activation can also influence intracellular calcium ([Ca2+]i) levels. The activation of μORs can lead to the mobilization of calcium from intracellular stores. nih.gov Intracellular calcium flux assays utilize fluorescent dyes that are sensitive to calcium concentrations to measure these changes. An antagonist's efficacy can be determined by its ability to prevent or reverse the calcium mobilization induced by a μOR agonist.

Specific data from intracellular calcium flux assays for Mu-opioid receptor antagonist 7 has not been reported in the available literature.

Reporter Gene Assays for Receptor Activity

Reporter gene assays provide another method to assess receptor activation by linking it to the expression of a reporter gene, such as luciferase or β-galactosidase. In this system, the activation of a signaling pathway downstream of the receptor leads to the transcription of the reporter gene, which can be easily quantified. For a μOR antagonist, its activity would be measured by its ability to inhibit the agonist-driven expression of the reporter gene. These assays can be used to determine the potency and efficacy of antagonists. nih.gov

Publicly accessible data from reporter gene assays specifically characterizing the antagonist activity of Mu-opioid receptor antagonist 7 is not available.

Preclinical in Vivo Pharmacological Effects and Neurobiological Insights

Central Nervous System Permeability and Mu Opioid Receptor Occupancy in Animal Models

Mu opioid receptor antagonist 7, also identified as compound 24, has demonstrated the ability to cross the blood-brain barrier and engage with its target receptors within the central nervous system (CNS) in animal models. medchemexpress.combiocat.com Preclinical studies in rats have shown that the compound is CNS permeable. medchemexpress.com Investigations have quantified its ability to occupy mu-opioid receptors (µOR) in the brain, a critical factor for a centrally acting antagonist. In rats, administration of this compound resulted in significant receptor occupancy of the µOR, reaching 70%. medchemexpress.com This high level of receptor engagement in the CNS is indicative of its potential to modulate opioid-mediated effects directly within the brain. medchemexpress.com

Table 1: CNS Permeability and Receptor Occupancy of this compound This table is interactive. Click on the headers to sort.

| Parameter | Species | Finding | Source |

|---|---|---|---|

| CNS Permeability | Rat | Demonstrates high CNS permeability | medchemexpress.com |

Antagonistic Effects on Opioid Agonist-Induced Responses in Animal Models

In preclinical assessments, this compound has been shown to be a potent antagonist of µOR, with an in vitro IC₅₀ value of 29 ± 3.0 nM. medchemexpress.combiocat.com This potency translates to effective in vivo activity against the effects of opioid agonists. Studies in animal models have shown that this compound produces a strong blockade of the analgesic effect induced by µOR agonists, demonstrating its capacity to functionally antagonize these compounds at their target receptor. medchemexpress.com

A significant and life-threatening side effect of opioid agonists is respiratory depression. nih.govyoutube.com Preclinical research has demonstrated that this compound can effectively counteract this effect. In rat models, the compound was able to reverse respiratory suppression induced by the high-efficacy µOR agonist, fentanyl. medchemexpress.com This suggests that by blocking the mu-opioid receptor, the antagonist can mitigate the depressive effects of opioids on respiratory function. medchemexpress.com

Mu-opioid receptors located in brain regions like the nucleus accumbens (NAc) are known to play a crucial role in reward-related behaviors that are dependent on mesolimbic dopamine (B1211576). nih.gov While direct studies on this compound's effect on behavioral phenotypes are not detailed in the provided sources, the actions of other selective MOR antagonists provide insight. For instance, local infusion of the MOR antagonist CTAP into the NAc core of rats was shown to inhibit dopamine release that was evoked by electrical stimulation of the ventral tegmental area (VTA). nih.gov This profound local control of dopamine release by MORs within the NAc has implications for the regulation of reward processing. nih.gov Blockade of MORs in the NAc can reduce dopamine-dependent appetitive behaviors in several paradigms. nih.gov Therefore, an antagonist like this compound, by blocking these receptors, would be expected to modulate such opioid-mediated behavioral phenotypes.

Neurobiological Substrates of this compound Action (e.g., Brainstem Respiratory Centers)

The action of opioids on respiration is primarily mediated by mu-opioid receptors located within specific nuclei of the brainstem. nih.gov Key areas involved in the control of breathing, such as the preBötzinger Complex and the pontine Kölliker-Fuse (KF) nucleus, have a high expression of mu-opioid receptors. nih.govnih.gov Systemic administration of opioids reduces respiratory rate by increasing both inspiratory and expiratory time. nih.gov Opioid actions specifically in the pons are known to contribute to the reduction in respiratory rate and the degeneration of normal breathing patterns. nih.gov The KF nucleus, in particular, appears to be a critical site for the generation of apnea (B1277953) following high doses of opioids. nih.govnih.gov An antagonist like this compound exerts its respiratory-reversing effects by blocking mu-opioid receptors in these vital brainstem respiratory centers, thereby preventing or reversing the inhibitory signaling cascade initiated by opioid agonists. medchemexpress.comnih.gov

Preclinical Investigations in Models of Opioid Use Disorder

This compound has been identified as a compound of interest for research into opioid use disorder (OUD). medchemexpress.combiocat.com Its pharmacological profile makes it a suitable candidate for such preclinical investigations. The key characteristics supporting its study in OUD models include its potent antagonism at the mu-opioid receptor, its ability to penetrate the CNS and occupy its target, and its effectiveness in reversing both the analgesic and respiratory depressive effects of potent opioids like fentanyl. medchemexpress.combiocat.comacs.org The development of MOR antagonists is a strategy for treating OUD, with established medications like naltrexone (B1662487) working through this mechanism. acs.orgnih.gov The goal of developing novel antagonists is often to optimize pharmacokinetic properties and reduce undesirable effects. acs.org

Table 2: Summary of Preclinical Findings for this compound Relevant to Opioid Use Disorder Models This table is interactive. Click on the headers to sort.

| Preclinical Finding | Relevance to OUD Research | Observed Effect in Animal Models | Source |

|---|---|---|---|

| Potent µOR Antagonism | Blocks the reinforcing effects of opioids | Strong blockade of µOR agonist-induced analgesia | medchemexpress.com |

| High CNS Permeability | Ensures the drug reaches its target in the brain | Achieves 70% µOR occupancy in the rat brain | medchemexpress.com |

Comparative Pharmacology of Mu Opioid Receptor Antagonist 7

Comparison with Well-Established Mu Opioid Receptor Antagonists (e.g., Naloxone (B1662785), Naltrexone)

The primary distinction between Mu opioid receptor antagonist 7 and the classical, widely-used antagonists Naloxone and Naltrexone (B1662487) lies in potency, mechanism, and receptor selectivity. This compound demonstrates potent MOR antagonism with an IC₅₀ value of 29 nM. medchemexpress.combiocat.com In preclinical models, it has shown a strong ability to block the analgesic effects of MOR agonists and can reverse respiratory depression induced by potent opioids like fentanyl. medchemexpress.com

Naloxone and Naltrexone are non-selective, competitive antagonists at all three major opioid receptors (mu, delta, and kappa). nih.govnih.gov Naltrexone, in particular, is noted for its low selectivity for the MOR relative to its affinity for the delta (DOR) and kappa (KOR) opioid receptors, which may contribute to a broader range of side effects. nih.gov Naloxone exhibits a higher affinity for the MOR compared to the DOR and KOR, but is still considered non-selective. nih.gov The binding kinetics of Naloxone are characterized by rapid dissociation from the receptor.

In contrast, while the full selectivity profile for this compound is not detailed in publicly available literature, its development from a highly selective agonist scaffold suggests a potentially more targeted interaction with the mu receptor compared to older, non-selective agents. Its enhanced CNS penetration is also a key feature highlighted in its initial description. medchemexpress.comnih.gov

Comparative Analysis with Other Novel Mu Opioid Receptor Antagonists

When compared to other novel antagonists, this compound's profile highlights the diverse strategies being employed to develop new opioid modulators. Methocinnamox (MCAM), for instance, is a novel antagonist with a distinct mechanism. It acts as a pseudo-irreversible, non-competitive antagonist at the MOR, leading to a very long duration of action, while functioning as a traditional competitive antagonist at KOR and DOR. acs.orgresearchgate.net This contrasts with the likely competitive nature of this compound.

Another novel compound, CTAP, is a peptide-based, highly selective MOR antagonist. acs.org Its large molecular size and peptidic nature differentiate it from small molecule antagonists like this compound. CTAP shows exceptionally high selectivity for the mu receptor over the delta receptor, a desirable trait for minimizing off-target effects. acs.org Another compound, 7-Hydroxymitragynine, is a natural alkaloid that acts as a partial agonist at the MOR but as a competitive antagonist at the KOR and DOR, presenting a mixed pharmacological profile. evitachem.com

Assessment of Differential Pharmacological Profiles Across Opioid Receptor Subtypes

The therapeutic utility and research applications of an opioid receptor antagonist are heavily defined by its binding affinity and selectivity across the different opioid receptor subtypes. High selectivity for the MOR is often a key objective in drug design to avoid the effects associated with KOR (e.g., dysphoria) and DOR modulation.

Well-established antagonists like Naloxone and Naltrexone are known to be non-selective. nih.govnih.gov Naloxone's affinity for KOR and DOR is significant, though lower than for MOR. nih.gov Naltrexone also binds potently to all three receptors.

Novel antagonists have been developed with improved selectivity. Methocinnamox (MCAM) shows a preference for the MOR, with approximately 3.7-fold selectivity over DOR and 8.2-fold selectivity over KOR. acs.org The peptide antagonist CTAP is an example of very high selectivity, displaying over 1200-fold greater selectivity for the MOR than the DOR. acs.org 7-Hydroxymitragynine also shows a clear preference for the MOR over the other subtypes. evitachem.com

For this compound (compound 24), while its potency at the MOR is established (IC₅₀ = 29 nM), its binding affinities for the kappa and delta receptors have not been reported in the available scientific literature, precluding a definitive calculation of its selectivity ratio. medchemexpress.comnih.gov

Structure Activity Relationship Sar and Rational Ligand Design

Identification of Key Structural Features for Mu Opioid Receptor Antagonism

The development of mu-opioid receptor (MOR) antagonists is deeply rooted in understanding the structural determinants that govern a ligand's ability to bind to the receptor without eliciting an agonistic response. Structure-activity relationship (SAR) studies have been instrumental in identifying these key features, primarily by modifying the classical morphinan (B1239233) scaffold.

A pivotal element in conferring antagonist activity is the nature of the substituent on the tertiary amine at position 17 of the epoxymorphinan skeleton. While small alkyl groups like methyl or ethyl generally result in MOR agonists, the introduction of a cyclopropylmethyl group is a hallmark of many potent antagonists, including naltrexone (B1662487). nih.gov Similarly, an allyl group at this position can also lead to antagonist properties. nih.gov

The presence of a hydroxyl group at position 14, as seen in naltrexone, can enhance binding affinity to opioid receptors. nih.gov The interplay of these structural modifications is crucial in fine-tuning the antagonistic properties of a ligand.

| Structural Feature | Typical Agonist Moiety | Typical Antagonist Moiety | Reference |

| N-17 Substituent | Methyl, Ethyl | Cyclopropylmethyl, Allyl | nih.gov |

| Position 6 Modification | - | Heterocyclic ring systems | nih.gov |

| Position 14 Modification | - | Hydroxyl group | nih.gov |

Strategies for Optimizing Mu Opioid Receptor Antagonist Selectivity and Brain Penetration

A significant challenge in the development of MOR antagonists is achieving the desired selectivity and controlling their ability to cross the blood-brain barrier (BBB). For some applications, such as treating opioid-induced constipation, peripherally acting antagonists with limited central nervous system (CNS) penetration are required to avoid interfering with the central analgesic effects of opioids. nih.govwikipedia.org Conversely, for treating conditions like addiction, CNS-penetrant antagonists are necessary. vcu.edu

To restrict antagonists to the periphery, a common strategy is to increase the polarity of the molecule. nih.gov This can be achieved by introducing highly polar aromatic moieties, such as pyrazolyl or imidazolyl rings, which decreases the CNS multiparameter optimization (MPO) score and reduces passive BBB permeability. nih.gov Another approach is the quaternization of the nitrogen atom, as seen in methylnaltrexone, which creates a permanently charged molecule with very limited ability to cross the BBB. wikipedia.org

Conversely, to enhance brain penetration, a compound's lipophilicity is a key parameter. Generally, a higher lipophilicity, often measured as the logP value, facilitates passage across the BBB. frontiersin.orgnih.gov However, excessively high lipophilicity can lead to non-specific binding to plasma proteins and sequestration in fatty tissues. frontiersin.orgnih.gov Therefore, a moderate logP value, typically in the range of 1.5 to 2.8, is often optimal for achieving significant CNS uptake. frontiersin.org The design of novel ligands with a high affinity for the MOR and the ability to cross the BBB is a key goal for developing treatments for CNS disorders. vcu.edu

| Strategy | Goal | Method | Example Compound/Moiety | Reference |

| Increase Polarity | Reduce CNS Penetration | Introduction of polar aromatic moieties | Pyrazolyl, Imidazolyl | nih.gov |

| Quaternization | Reduce CNS Penetration | Create a permanent positive charge | Methylnaltrexone | wikipedia.org |

| Optimize Lipophilicity | Enhance CNS Penetration | Achieve a moderate logP value | - | frontiersin.orgnih.gov |

Computational Approaches in Ligand Discovery and Optimization

Computational methods have become indispensable in the rational design and optimization of MOR antagonists. nih.govnih.govfrontiersin.org These in silico techniques allow for the high-throughput screening of virtual compound libraries and provide detailed insights into ligand-receptor interactions, guiding the synthesis of novel and more effective antagonists. nih.govbiorxiv.org

Molecular Docking Simulations and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govbiorxiv.orgacs.orgnih.gov By simulating the binding process, docking studies can help identify key amino acid residues in the receptor's binding pocket that interact with the antagonist. umn.edusci-hub.se

For MOR antagonists, docking studies have been crucial in understanding the binding modes of various ligands, including morphinans and novel chemotypes. nih.govacs.org These simulations have confirmed the importance of hydrophobic interactions between the ligand and residues such as M151, V236, I296, and V300. acs.org They have also highlighted the role of a water-mediated hydrogen-bonding network involving the phenolic hydroxyl group of the ligand and the residue H297 of the receptor. acs.org Docking large virtual libraries of compounds against the MOR structure has successfully led to the discovery of novel antagonist scaffolds. acs.orgbiorxiv.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery that defines the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific receptor. nih.govresearchgate.net A pharmacophore model for MOR antagonists typically includes features such as a hydrogen bond donor, a positively ionizable feature, hydrophobic regions, and an aromatic ring. researchgate.net

These models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of known active ligands (ligand-based). researchgate.net Once a pharmacophore model is established, it can be used as a filter in virtual screening campaigns to rapidly search large chemical databases for molecules that match the required features. nih.govnih.gov This approach has been successfully employed to identify novel MOR antagonists from extensive virtual libraries. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes that occur over time. frontiersin.orgumn.edusci-hub.senih.gov These simulations are crucial for understanding the subtle structural rearrangements that differentiate agonist from antagonist binding and for analyzing the stability of ligand-receptor interactions. frontiersin.orgnih.gov

MD simulations of the MOR have revealed the importance of specific residues, such as W6.48 and Y7.43, which may act as a "paired activation switch" that is modulated differently by agonists and antagonists. nih.govfrontiersin.org By simulating the behavior of the receptor in a membrane-aqueous environment, MD studies can provide a more realistic model of the receptor's dynamics and help to refine homology models. umn.edusci-hub.se These simulations have also been used to investigate the initial steps of receptor activation and the different interaction patterns of agonists and antagonists. nih.govfrontiersin.org

Advanced Methodologies in Mu Opioid Receptor Antagonist Research

In Vivo Receptor Occupancy Studies Using Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy in the living brain and peripheral organs. biorxiv.orgnih.govnih.gov This methodology is crucial for the development of new MOR antagonists, as it provides direct evidence of target engagement and can help in determining appropriate dosing regimens for clinical trials. nih.govfrontiersin.org

In a typical receptor occupancy study, a radiolabeled ligand (a "radioligand" or "radiotracer") for the MOR is administered to a subject, and the PET scanner detects the gamma rays produced by the positron-emitting isotope. biorxiv.org To determine the receptor occupancy of an unlabeled antagonist, a baseline scan with the radioligand is first performed. Subsequently, the antagonist is administered, followed by another PET scan with the same radioligand. The reduction in the radioligand's binding to the receptor in the presence of the antagonist allows for the calculation of receptor occupancy. nih.gov

A well-established radioligand for MOR imaging is the agonist [11C]carfentanil ([11C]CFN). biorxiv.orgupenn.edumedrxiv.orgnih.gov The displacement of [11C]CFN by an antagonist can be used to quantify the antagonist's receptor occupancy. For example, studies in rhesus macaques have used [11C]CFN to measure the receptor occupancy of antagonists like naloxone (B1662785) and GSK1521498, demonstrating occupancy levels of 72-90% in brain regions with high MOR expression. upenn.edu

The development of selective and specific radioligands is a critical aspect of PET imaging for MORs. nih.gov An ideal radioligand should exhibit high affinity and selectivity for the target receptor, good blood-brain barrier penetration for central nervous system imaging, and appropriate pharmacokinetics for the imaging timeframe. biorxiv.org

Recently, efforts have focused on developing antagonist radiotracers for MORs, as they may offer a safer profile for studying the endogenous opioid system without inducing the pharmacological effects of agonists. biorxiv.orgbiorxiv.org One such development involved the creation of a library of non-agonist ligands, from which promising candidates were selected for radiolabeling. biorxiv.org For instance, [11C]1A, a novel small-molecule antagonist radiotracer, was developed and evaluated in a rhesus macaque model. This radiotracer demonstrated brain uptake and accumulation in MOR-rich regions like the caudate and putamen, and its binding could be reduced by naloxone, confirming its utility for in vivo imaging. biorxiv.orgbiorxiv.org

Preclinical evaluation of new radioligands is a multi-step process. It begins with in vitro binding assays to determine the ligand's affinity and selectivity for MORs over other opioid receptor subtypes (delta and kappa) and other non-opioid receptors. biorxiv.org This is followed by in vivo studies in animal models, often rodents and non-human primates, to assess the radioligand's biodistribution, pharmacokinetics, and ability to specifically label MORs in the brain and other organs. biorxiv.orgupenn.edunih.gov

Below is a table summarizing key PET radioligands used in MOR research:

| Radioligand | Type | Key Characteristics | Application Examples |

|---|---|---|---|

| [11C]carfentanil ([11C]CFN) | Agonist | High affinity and selectivity for MORs. Widely used for quantifying MOR availability and occupancy by antagonists. biorxiv.orgmedrxiv.orgnih.gov | Measuring receptor occupancy of naloxone and GSK1521498 in non-human primates. upenn.edu Studying MORs in human lung carcinoma. johnshopkins.edu |

| [11C]diprenorphine ([11C]DPN) | Antagonist (non-selective) | Binds to mu, delta, and kappa opioid receptors. One of the first successful PET tracers for opioid receptors. nih.gov | Early studies of opioid receptor distribution in the brain. nih.gov |

| [11C]1A | Antagonist | Novel small-molecule antagonist with high affinity and selectivity for MORs. Designed for safer interrogation of the opioid system. biorxiv.orgbiorxiv.org | Preclinical evaluation in rhesus macaques demonstrated brain uptake and specific binding to MORs. biorxiv.orgbiorxiv.org |

| 11C-methylnaltrindole (11C-MeNTI) | Antagonist (delta-selective) | Primarily used for imaging delta-opioid receptors, but can be used in conjunction with MOR-selective ligands for comparative studies. johnshopkins.edu | In vivo imaging of delta- and mu-opioid receptors in lung carcinoma patients. johnshopkins.edu |

Structural Biology Approaches for Opioid Receptors

Understanding the three-dimensional structure of the MOR at an atomic level is fundamental to the rational design of novel antagonists. Structural biology techniques, particularly cryo-electron microscopy and X-ray crystallography, have provided detailed snapshots of the receptor's conformation when bound to various ligands, including antagonists. nih.govnih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the structure of large protein complexes in their near-native state. This technique has been successfully applied to the MOR, revealing its structure when bound to different ligands and interacting with intracellular signaling partners like G proteins. nih.govucsf.edu

A significant cryo-EM structure revealed the MOR in an active state, bound to the agonist peptide DAMGO and the inhibitory G protein (Gi). nih.gov This structure provided crucial insights into how agonist binding triggers a conformational change in the receptor, leading to G protein activation. nih.gov More recently, a cryo-EM structure of the MOR in complex with a nanobody antagonist, NbE, has been determined. nih.gov This study showcased a unique binding mode for a biologic antagonist, where a β-hairpin loop of the nanobody protrudes deep into the receptor's binding pocket, providing a basis for the design of novel peptide-based antagonists. nih.gov

These cryo-EM studies are instrumental in understanding the molecular basis of receptor activation and antagonism, paving the way for the development of antagonists with novel mechanisms of action. nih.govucsf.edu

X-ray crystallography has been instrumental in providing high-resolution structures of the MOR. A landmark achievement was the determination of the crystal structure of the mouse MOR bound to the irreversible morphinan (B1239233) antagonist, β-funaltrexamine (β-FNA). nih.govnih.govadafad.org This structure, solved at a resolution of 2.8 Å, revealed that the antagonist binds deep within a large, solvent-exposed pocket of the receptor. nih.govnih.gov

The crystallographic data showed that the MOR crystallizes as a dimer, with a significant interface formed by transmembrane helices 5 and 6. nih.govnih.gov The binding site for β-FNA involves residues from several transmembrane helices, providing a detailed map of the interactions between the antagonist and the receptor. nih.govproteopedia.org This structural information has been invaluable for computational studies, such as virtual screening and molecular docking, aimed at discovering new MOR antagonists with different chemical scaffolds. scispace.com

The following table compares the structural insights gained from cryo-EM and X-ray crystallography for antagonist-bound MORs:

| Technique | Ligand | Key Structural Insights | Significance |

|---|---|---|---|

| X-ray Crystallography | β-funaltrexamine (β-FNA) | High-resolution (2.8 Å) structure of the inactive state. Antagonist binds deep in a large, solvent-exposed pocket. Dimeric arrangement of the receptor. nih.govnih.govadafad.org | Provided the first detailed atomic view of an antagonist-bound MOR, enabling structure-based drug design and virtual screening for new antagonists. nih.govscispace.com |

| Cryo-Electron Microscopy | Nanobody antagonist (NbE) | Structure of the MOR-antagonist complex. Unique binding mode with a β-hairpin loop of the nanobody extending into the binding pocket. nih.gov | Revealed a novel mechanism of antagonism by a biologic, offering new avenues for the design of peptide-based therapeutics. nih.gov |

Genetic Engineering and Animal Models for Opioid Receptor Studies

Genetically engineered animal models, particularly mice, have revolutionized our understanding of the in vivo roles of opioid receptors. nih.gov By manipulating the genes encoding these receptors, researchers can dissect the specific contributions of the MOR to various physiological and behavioral processes, including the effects of antagonists.

Receptor knock-out models involve the targeted deletion of the gene encoding the MOR (OPRM1). nih.gov Studies using MOR knock-out mice have unequivocally demonstrated that this receptor is the primary target for the analgesic, rewarding, and dependence-producing effects of morphine. nih.govyoutube.comjax.org In these mice, morphine's effects are virtually abolished, providing a clean background to study the actions of drugs on other opioid receptor subtypes. nih.govnih.gov These models are crucial for confirming the specificity of new MOR antagonists and for investigating the consequences of complete MOR blockade.

Receptor knock-in models involve the insertion of a gene or a tag into the OPRM1 locus, allowing for the expression of a modified receptor. nih.gov For example, knock-in mice have been generated that express a fluorescently tagged MOR (e.g., MOR-eGFP). nih.gov These models are invaluable for visualizing the expression, distribution, and trafficking of the receptor in vivo, something that has been challenging with traditional antibody-based methods. youtube.com By observing how MOR antagonists affect the localization and movement of the tagged receptor, researchers can gain deeper insights into the cellular mechanisms of antagonism.

The table below summarizes some of the key genetic models and their contributions to MOR antagonist research:

| Model Type | Description | Key Findings Related to Antagonism |

|---|---|---|

| MOR Knock-out | The OPRM1 gene is deleted, resulting in a lack of functional mu-opioid receptors. nih.govjax.org | Confirms that the effects of MOR antagonists are mediated specifically through this receptor. Provides a model to study the physiological roles of endogenous opioids that are blocked by antagonists. nih.govnih.gov |

| MOR Knock-in (e.g., MOR-eGFP) | A fluorescent protein (e.g., eGFP) is fused to the MOR protein, allowing for its visualization. nih.govyoutube.com | Enables the study of receptor internalization and trafficking in response to antagonist treatment in a native environment. nih.gov |

| Conditional Knock-out | The OPRM1 gene is deleted only in specific cell types or at specific times. youtube.com | Allows for the investigation of the role of MORs in specific neural circuits in mediating the effects of antagonists. youtube.com |

Site-Directed Mutagenesis and Functional Consequences

Site-directed mutagenesis is a cornerstone technique in molecular pharmacology, enabling researchers to pinpoint the specific amino acid residues within a receptor that are critical for ligand binding, selectivity, and functional response. By systematically substituting individual amino acids in the µ-opioid receptor (µOR), scientists can deduce the structural determinants of antagonist affinity and efficacy.

Mu opioid receptor antagonist 7 , also identified as compound 24 in scientific literature, is a potent and Central Nervous System (CNS) permeable antagonist of the µOR, with an IC50 of 29 ± 3.0 nM. nih.gov It has been shown to effectively block the analgesic effects of µOR agonists and reverse respiratory suppression induced by high-efficacy agonists like fentanyl in preclinical rat models. nih.gov

While comprehensive site-directed mutagenesis studies specifically detailing the interaction of this compound with the µOR are not yet available in published literature, extensive research on other classical antagonists like naloxone and naltrexone (B1662487) has revealed several key residues within the receptor's transmembrane (TM) domains that are crucial for antagonist binding. These studies provide a roadmap for future investigations into how novel antagonists such as this compound engage with the receptor.

Mutations at these specific sites often lead to significant changes in the binding affinity of antagonists. For example, a mutation of Tyr326 in TM7 has been shown to decrease the affinity for a broad spectrum of both opioid agonists and antagonists. researchgate.net Conversely, mutating Asn150 in TM3 was found to have no significant effect on the binding of antagonists like naloxone and naltrexone, while increasing the affinity for many agonists. researchgate.net The histidine residue His297 in TM6 has been identified as critical for the binding of both agonists and antagonists. hanspub.org These findings underscore the complex and often subtle differences in how various ligands interact with the same receptor pocket.

Future research will likely apply site-directed mutagenesis to create a detailed interaction map for this compound at the µOR. Such studies are essential for understanding its specific binding mode and for the rational design of future antagonists with improved pharmacological profiles.

Table 1: Key µ-Opioid Receptor Residues in Antagonist Binding (Based on General Studies)

| Residue | Location | Role in Ligand Interaction | Functional Consequence of Mutation |

| Asp147 | TM3 | Forms an ionic bond with the protonated nitrogen common to opioid ligands. | Mutations can significantly decrease binding affinity for both agonists and antagonists. |

| His297 | TM6 | Critical for the binding of many µ-agonists and antagonists. | Mutation to alanine (B10760859) can result in a complete loss of detectable ligand binding. researchgate.nethanspub.org |

| Tyr326 | TM7 | Involved in forming the binding pocket for a wide range of ligands. | Mutation to phenylalanine results in decreased affinity for many antagonists and agonists. researchgate.net |

| Trp293 | TM6 | Part of the hydrophobic core of the binding pocket. | Important for the affinity and efficacy of various opioid ligands. |

| Ile322 | TM7 | Contributes to the hydrophobic environment of the binding site. | Affects the selectivity and affinity of different classes of opioid ligands. |

Integrated Omics Approaches in Response to Mu Opioid Receptor Antagonism

Integrated omics—encompassing proteomics, transcriptomics, and metabolomics—offers a powerful, systems-level view of the biological changes induced by a drug. Rather than focusing on a single molecular target, these approaches provide a global snapshot of how cellular proteins, gene expression, and metabolic pathways respond to µ-opioid receptor antagonism. While specific omics studies on this compound have not yet been published, research on µOR agonists has demonstrated the profound potential of these methodologies. reading.ac.uk

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how µOR antagonism alters gene expression. For instance, chronic blockade of the µOR could lead to compensatory changes in the expression of genes for the opioid receptors themselves, their signaling partners (like G-proteins and β-arrestins), or downstream effector systems.

Proteomics analyzes the entire protein complement of a cell or tissue. Following treatment with a µOR antagonist, proteomics can identify changes in the abundance of proteins involved in key signaling pathways, receptor trafficking, and cellular adaptation. For example, studies on µOR agonists have used proteomics to map the network of proteins that are recruited to the activated receptor, identifying novel regulators of GPCR signaling. reading.ac.uk A similar approach for an antagonist like this compound could reveal unique protein interaction networks associated with the blocked receptor state.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. This approach can illuminate how µOR antagonism affects cellular energy, neurotransmitter synthesis, and other key metabolic functions, providing insights into the physiological consequences of receptor blockade.

Integrated analysis of these omics datasets would provide an unparalleled understanding of the mechanism of action of this compound. It could help identify novel biomarkers of target engagement and uncover previously unknown therapeutic applications or off-target effects.

Table 2: Potential Insights from Future Omics Studies on this compound

| Omics Approach | Potential Data Generated | Key Biological Questions to be Answered |

| Transcriptomics (RNA-Seq) | Differentially expressed genes in response to antagonist treatment. | How does the cell adapt transcriptionally to long-term µOR blockade? Are genes for other receptor systems upregulated in compensation? |

| Proteomics (Mass Spectrometry) | Changes in global protein abundance; identification of proteins that interact with the antagonist-bound receptor. | Which signaling pathways are altered by µOR antagonism? What is the unique "interactome" of the receptor when bound by this specific antagonist? |

| Metabolomics (LC-MS/GC-MS) | Alterations in the levels of endogenous metabolites (e.g., neurotransmitters, lipids, amino acids). | What are the downstream metabolic consequences of µOR antagonism in the brain and peripheral tissues? |

Q & A

Q. How can the antagonist activity of Mu Opioid Receptor Antagonist 7 be characterized in vitro?

Methodological Answer:

- GTPγS Binding Assays : Measure the inhibition of agonist-induced G-protein activation by quantifying reduced guanosine 5′-[γ-thio]triphosphate (GTPγS) binding in membrane preparations expressing MOR. Compare results to reference antagonists like CTOP or naloxone .

- Functional Antagonism : Use isolated tissue assays (e.g., guinea pig ileum) to assess inhibition of agonist-induced contractions. Calculate pA2 values to quantify potency .

- Receptor Selectivity : Perform competitive binding assays against δ (DOR) and κ (KOR) opioid receptors using radioligands like [³H]DAMGO (MOR), [³H]DPDPE (DOR), and [³H]U69,593 (KOR) to confirm MOR specificity .

Q. What experimental designs are suitable for evaluating this compound in spinal nociceptive pathways?

Methodological Answer:

- Intrathecal Administration : Infuse the antagonist into the lumbosacral spinal cord of anesthetized rats and record bulbocavernosus muscle (BCM) electromyography (EMG) during dorsal penile nerve (DPN) stimulation. Compare pre- and post-antagonist EMG bursting to assess blockade of opioid receptor-mediated ejaculatory reflexes .

- Control Protocols : Include saline-infused cohorts and counterbalanced stimulation frequencies (e.g., 30 Hz vs. 60 Hz) to isolate drug-specific effects .

Advanced Research Questions

Q. How can researchers address discrepancies in dose-response relationships for this compound across different in vivo models?

Methodological Answer:

- Species-Specific Pharmacokinetics : Compare CNS penetration using microdialysis in rodents vs. non-human primates, accounting for blood-brain barrier permeability and metabolic clearance .

- Functional Redundancy Checks : Use MOR knockout mice to confirm target specificity. For example, if antagonist effects persist in MOR⁻/⁻ models, investigate off-target interactions (e.g., DOR or KOR cross-reactivity) .

- Dose Escalation Studies : Test escalating doses (e.g., 0.4–40 nmol) in spinal cord infusion models to identify thresholds for efficacy vs. non-specific effects .

Q. What strategies mitigate opioid tolerance when combining this compound with agonists in chronic pain models?

Methodological Answer:

- Bivalent Ligand Design : Synthesize hybrid molecules linking the antagonist to a DOR-selective pharmacophore (e.g., naltrindole derivative). Test in vitro for dual MOR antagonism/DOR partial agonism to reduce tolerance while preserving analgesia .

- Behavioral Assays : Use thermal hyperalgesia (e.g., Hargreaves test) and mechanical allodynia models in rats with morphine-induced tolerance. Co-administer the antagonist and track withdrawal thresholds over 14 days .

Q. How can structural modifications of this compound improve selectivity and reduce off-target effects?

Methodological Answer:

- SAR Analysis : Modify the 6α/6β configuration (e.g., epoxymorphinan derivatives) and evaluate binding affinity shifts via molecular docking simulations and X-ray crystallography of MOR-ligand complexes .

- In Vivo Metabolite Profiling : Administer radiolabeled antagonist to rodents and quantify metabolites via LC-MS. Corporate stable isotopes (e.g., deuterium) at metabolic hotspots to prolong half-life .

Data Interpretation and Contradictions

Q. How should conflicting results in MOR antagonist efficacy across cancer progression studies be reconciled?

Methodological Answer:

- Model Heterogeneity : Compare MOR expression levels in human NSCLC cell lines (e.g., A549 vs. H1975) and murine Lewis lung carcinoma (LLC) models using qPCR and immunohistochemistry. Note that LLC cells may lack human-specific MOR splice variants .

- Functional Redundancy : In MOR knockout mice, assess compensatory upregulation of alternative pathways (e.g., EGFR or MAPK signaling) via phosphoproteomic profiling .

Q. What methods validate the role of G-protein bias in reducing side effects of MOR-targeted therapies?

Methodological Answer:

- Bias Factor Calculation : Quantify ligand bias using the Black-Leff operational model. Compare β-arrestin recruitment (e.g., Tango assay) vs. G-protein activation (cAMP inhibition) in HEK293 cells expressing MOR .

- Respiratory Depression Assays : In freely moving rats, measure minute ventilation using whole-body plethysmography after administering biased vs. balanced antagonists .

Experimental Models and Tools

Q. Which genetically modified models are optimal for studying MOR antagonism in vivo?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.